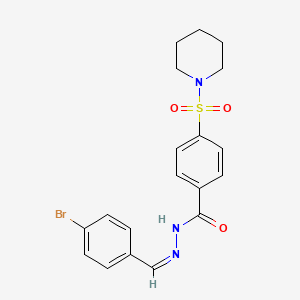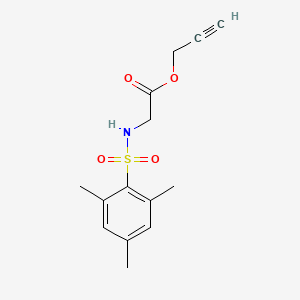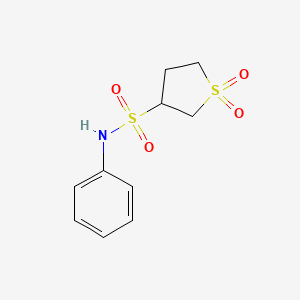
N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide
Descripción general
Descripción
N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBP is a hydrazide derivative that has been synthesized through a multistep reaction process.
Aplicaciones Científicas De Investigación
N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide has been extensively studied for its potential applications in various scientific fields. One of the significant research areas is in the field of medicinal chemistry. This compound has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. This compound has also been studied for its potential use as a therapeutic agent in the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide is its ease of synthesis. This compound can be synthesized through a multistep reaction process, and the yield of the product is relatively high. Furthermore, this compound has been shown to be relatively stable under various experimental conditions. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N'-(4-bromobenzylidene)-4-(1-piperidinylsulfonyl)benzohydrazide. One of the significant areas of research is the identification of the precise mechanism of action of this compound. Furthermore, additional studies are needed to determine the efficacy and safety of this compound in various animal models and human subjects. Moreover, the potential use of this compound as a therapeutic agent in the treatment of various diseases, such as cancer and Alzheimer's disease, needs to be further explored. Additionally, the development of new synthetic routes for the production of this compound and its derivatives could lead to the discovery of more potent and selective compounds. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a multistep reaction process, and its purity has been verified through various analytical techniques. This compound has been extensively studied for its potential applications in medicinal chemistry, and it has been found to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has several advantages and limitations for lab experiments, and there are several potential future directions for its study.
Propiedades
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3S/c20-17-8-4-15(5-9-17)14-21-22-19(24)16-6-10-18(11-7-16)27(25,26)23-12-2-1-3-13-23/h4-11,14H,1-3,12-13H2,(H,22,24)/b21-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRNOIBUUZJVGK-STZFKDTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]piperidine](/img/structure/B3829075.png)
![N-(3-allyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3829079.png)


![5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B3829107.png)
![5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3829115.png)
![2-amino-6-ethyl-5,7-dimethyl[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B3829126.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3829148.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3829157.png)

![2-(dimethylamino)ethyl 4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3829167.png)